p-Nitrophenyl iodoacetate

Descripción general

Descripción

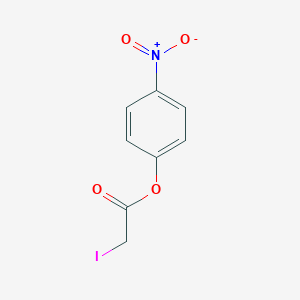

p-Nitrophenyl iodoacetate (NPIA, CAS 31252-85-4) is a heterobifunctional reagent with the molecular formula C₈H₆INO₄ and a molecular weight of 307.04 g/mol . It consists of an iodoacetyl group (thiol-reactive) and a p-nitrophenyl ester (amine-reactive), enabling dual reactivity for crosslinking applications. NPIA is widely used in peptide modification, protein cross-linking, and enzyme interaction studies due to its ability to form stable amide bonds with amines and thioether bonds with sulfhydryl groups . Its melting point is 79–82°C, and it is typically stored at 2–8°C to maintain stability .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of p-Nitrophenyl iodoacetate typically involves the esterification of iodoacetic acid with p-nitrophenol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale esterification processes similar to those used in laboratory synthesis. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.

Análisis De Reacciones Químicas

Types of Reactions: p-Nitrophenyl iodoacetate undergoes several types of chemical reactions, including:

Nucleophilic Substitution: The iodoacetate group can be displaced by nucleophiles such as thiols, amines, and alcohols.

Hydrolysis: In the presence of water or aqueous base, this compound can hydrolyze to yield p-nitrophenol and iodoacetic acid.

Reduction: The nitro group can be reduced to an amino group under specific conditions.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include thiols (e.g., cysteine), amines (e.g., lysine), and alcohols. The reaction is typically carried out in an organic solvent like dichloromethane or ethanol.

Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used to hydrolyze the ester bond.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be employed.

Major Products:

Nucleophilic Substitution: The major products are the corresponding substituted derivatives of this compound.

Hydrolysis: The products are p-nitrophenol and iodoacetic acid.

Reduction: The product is p-aminophenyl iodoacetate.

Aplicaciones Científicas De Investigación

Enzyme Studies

a. Substrate for Enzyme Activity Assays

PNIA serves as a substrate in various enzyme activity assays, particularly those involving serine hydrolases. Its hydrolysis produces p-nitrophenol, which can be quantitatively measured due to its intense yellow color. This property makes it a valuable tool in kinetic studies of enzymes such as lipases and esterases .

b. Active Site Labeling

PNIA is utilized for labeling the active sites of certain enzymes, including protein tyrosine phosphatases. This labeling helps elucidate the mechanisms of enzyme action and provides insights into enzyme structure-function relationships .

c. Biocatalysis

In biocatalysis, PNIA has been employed to design novel esterases with improved catalytic properties. These engineered enzymes have shown significant lytic activities towards p-nitrophenyl acetate, indicating the potential for industrial applications where robust biocatalysts are required .

Biosensors

a. Lipase Inhibition Assays

PNIA is used in biosensors for detecting lipase activity and inhibition. For instance, it can serve as a substrate in voltammetric assays to determine the presence of lipase inhibitors such as pesticides. The hydrolysis of PNIA by lipases generates measurable signals that can indicate enzyme activity levels .

b. Colorimetric Assays

The intense yellow color produced from the hydrolysis of PNIA allows for easy colorimetric detection in biosensor applications. This feature has been leveraged to develop high-throughput assays for various biological samples, facilitating rapid screening processes in both research and clinical settings .

Chemical Reactions

a. Synthesis of p-Nitrophenyl Esters

PNIA can be synthesized from p-nitrophenol and iodoacetic acid, providing a pathway to generate various p-nitrophenyl esters. These esters can be used in Claisen condensation reactions, expanding the range of synthetic products available for biotechnological applications .

b. Reactivity with Thiols

As a sulfhydryl-reactive compound, PNIA is employed in studies involving thiol-containing biomolecules. It reacts with sulfhydryl groups to form stable thioesters, which are useful in probing the roles of cysteine residues in proteins .

Case Studies

Mecanismo De Acción

The primary mechanism of action of p-Nitrophenyl iodoacetate involves its reactivity with sulfhydryl groups. The iodoacetate moiety reacts with the thiol group of cysteine residues in proteins, forming a covalent bond and resulting in the modification or inhibition of the protein’s function. This reactivity is exploited in the study of enzyme active sites and the development of enzyme inhibitors.

Comparación Con Compuestos Similares

Reactivity and Functional Groups

p-Nitrophenyl Bromoacetate

- Structure : Replaces iodine with bromine in the acetyl group.

- Reactivity : Bromine is less electrophilic than iodine, leading to slower thiol alkylation. However, bromoacetates are less prone to hydrolysis compared to iodoacetates.

- Applications : Used in cross-linking studies but requires higher concentrations or longer reaction times compared to NPIA .

N-Hydroxysuccinimide (NHS) Esters

- Reactivity : NHS esters react rapidly with amines at pH 7–9 , similar to NPIA’s p-nitrophenyl ester. However, NHS esters hydrolyze faster in aqueous solutions, limiting their shelf life.

- Advantage of NPIA : The p-nitrophenyl ester in NPIA offers comparable amine reactivity but greater stability in storage .

Iodoacetate (Without p-Nitrophenyl Group)

- Structure : Lacks the p-nitrophenyl ester, retaining only the iodoacetyl group.

- Reactivity: Alkylates cysteine residues but cannot conjugate with amines.

- Applications : Primarily used as an -SH inhibitor in metabolic studies (e.g., glycolytic pathway inhibition) .

Cross-Linking Efficiency

NPIA’s heterobifunctionality allows sequential conjugation of amines and thiols, forming short 2-atom cross-bridges between molecules. This contrasts with homobifunctional reagents (e.g., glutaraldehyde), which lack selectivity. Compared to p-nitrophenyl bromoacetate , NPIA’s iodine atom enhances electrophilicity, enabling faster thiol coupling .

Table 1: Key Properties of NPIA and Analogues

Analytical and Practical Advantages

- Chromogenic Detection: The p-nitrophenyl group releases p-nitrophenol (detectable at 405 nm) upon ester hydrolysis, enabling real-time monitoring of reaction progress .

- Dual Reactivity : NPIA’s bifunctionality is advantageous for conjugating proteins with mixed functional groups (e.g., antibodies with amine-containing ligands and thiol-containing tags) .

Actividad Biológica

p-Nitrophenyl iodoacetate (p-NPIA) is an organic compound widely recognized for its utility in biochemical research, particularly in enzyme studies and as a substrate for various hydrolytic reactions. This compound is notable for its role as a reactive electrophile, capable of modifying nucleophilic sites on proteins, which has implications in understanding enzyme mechanisms and protein interactions.

- Chemical Formula : CHINO

- Molecular Weight : 277.07 g/mol

- CAS Number : 31252-85-4

p-NPIA acts primarily as a substrate for esterases and other hydrolases. The hydrolysis of p-NPIA leads to the formation of p-nitrophenol, which can be quantitatively measured due to its intense yellow color. This property is exploited in various assays to determine enzyme activity.

Enzyme Substrate

Research has demonstrated that p-NPIA serves as a substrate for several enzymes, particularly those involved in lipid metabolism. For example, studies have shown that p-nitrophenyl esters, including p-NPIA, can be hydrolyzed by OleA enzymes from diverse bacterial sources, facilitating the study of acyl transfer mechanisms and enzyme kinetics .

Case Studies

-

Hydrolysis by Thrombin :

A study investigated the thrombin-catalyzed hydrolysis of p-nitrophenyl esters, revealing that the rate of hydrolysis varied significantly among different substrates. This study highlighted the potential of p-NPIA as a model compound for understanding serine protease activity . -

Designing Esterases :

A novel esterase was designed to hydrolyze p-nitrophenyl acetate, showing that engineered enzymes could effectively utilize p-NPIA as a substrate. The study indicated that specific mutations in the enzyme's active site significantly affected catalytic efficiency, underlining the importance of p-NPIA in enzyme design and optimization . -

Bioinformatics Applications :

Recent advancements in bioinformatics have allowed researchers to identify numerous OleA orthologs using p-nitrophenyl esters as surrogate substrates. This approach has expanded our understanding of enzyme diversity and functionality across different species .

Quantitative Analysis

The hydrolysis of p-NPIA can be quantitatively analyzed using spectrophotometric methods. The absorbance at 405 nm correlates with the concentration of p-nitrophenol produced during the reaction, allowing for precise measurements of enzyme activity.

| Enzyme Type | Substrate | Reaction Rate (nmol/min) |

|---|---|---|

| OleA (wild type) | p-Nitrophenyl hexanoate | 600 |

| Thrombin | p-Nitrophenyl acetate | 150 |

| Engineered Esterase | p-Nitrophenyl acetate | 300 |

Q & A

Basic Research Questions

Q. How can p-nitrophenyl iodoacetate (NPIA) be utilized to prevent protease activity during protein extraction?

NPIA acts as an alkylating agent that irreversibly inhibits cysteine proteases by modifying free thiol groups. For plant or tissue extracts, homogenize samples in a buffer containing 2 mM NPIA and 5–10 mM DTT (or 0.2–0.8% 2-mercaptoethanol) at 0–4°C. Include glycerol (5% v/v) to stabilize proteins. NPIA’s inhibition is enhanced in the presence of dodecyl sulfate (DS), making it compatible with SDS-PAGE workflows .

Q. What are the critical handling and storage considerations for NPIA in laboratory settings?

NPIA is light-sensitive and moisture-reactive. Store desiccated at –20°C in amber vials. Use dust masks (N95), gloves, and eyeshields during handling due to its respiratory and dermal toxicity (WGK 3 hazard classification). Prepare working solutions fresh in anhydrous solvents (e.g., DMSO) to avoid hydrolysis. Purity verification via HPLC or GC-MS is recommended for enzymatic studies .

Q. How does NPIA compare to other iodoacetate derivatives in inhibiting glycolysis for metabolic studies?

NPIA shares mechanistic similarity with sodium iodoacetate, which inhibits glyceraldehyde-3-phosphate dehydrogenase (GAPDH) by alkylating its active-site cysteine. For in vitro glycolysis suppression, use 2–10 mM NPIA in cell culture media. Validate inhibition via ATP depletion assays or LC-MS quantification of glycolytic intermediates. Note that NPIA’s nitro group may enhance membrane permeability compared to sodium iodoacetate .

Advanced Research Questions

Q. How can NPIA be employed in cross-linking studies to probe protein domain interactions?

NPIA’s bifunctional reactivity (3–4.5 Å span) enables covalent cross-linking of proximal thiols. For myosin subfragment-1 (S-1) studies, incubate 1–5 mM NPIA with S-1 in Tris-HCl (pH 7.5) for 30 min at 25°C. Quench with 10 mM β-mercaptoethanol. Analyze cross-linked products via SDS-PAGE and mass spectrometry (e.g., ESI-MS). Nucleotide-bound states (e.g., ATP) may block cross-linking, revealing conformational shifts .

Q. What experimental strategies resolve contradictions in NPIA’s inhibitory effects across enzymatic systems?

In some phosphatases (e.g., Arabidopsis thaliana At1g05000), NPIA (0.06–10 mM) fails to inhibit activity, unlike N-ethylmaleimide. To troubleshoot:

- Pre-incubate enzymes with/without substrates (e.g., 3’-GMP) to assess active-site protection.

- Test alternative inhibitors (e.g., DTNB) to confirm cysteine dependence.

- Use X-ray crystallography to determine NPIA’s steric hindrance in specific binding pockets .

Q. How can NPIA’s cytotoxicity be mitigated in cell-based osteoarthritis models?

In iodoacetate-induced osteoarthritis (e.g., rat chondrocytes), NPIA triggers apoptosis via mitochondrial depolarization. To minimize off-target effects:

- Optimize concentration (e.g., 0.5–2 mM) using viability assays (MTT/flow cytometry).

- Co-treat with antioxidants (e.g., NAC) to counteract ROS generation.

- Validate specificity via RNA-seq to distinguish NPIA-driven pathways from intrinsic apoptosis signals .

Q. What methodologies confirm NPIA’s role in modifying histidine residues versus cysteine in enzyme active sites?

Use tandem mass spectrometry (LC-MS/MS) after NPIA treatment. For example:

- Treat RNase A with NPIA ± 3’-GMP.

- Digest with trypsin and analyze peptides via ESI-MS.

- Quantify modifications at His-32/His-88 versus Cys-150. Substrate (3’-GMP) presence protects active-site histidines, confirming targeted alkylation .

Q. Methodological Considerations Table

Propiedades

IUPAC Name |

(4-nitrophenyl) 2-iodoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INO4/c9-5-8(11)14-7-3-1-6(2-4-7)10(12)13/h1-4H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERXSZLDSOPHJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1[N+](=O)[O-])OC(=O)CI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8067604 | |

| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31252-85-4 | |

| Record name | p-Nitrophenyl iodoacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31252-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrophenyl iodoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031252854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-iodo-, 4-nitrophenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, iodo-, 4-nitrophenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8067604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-nitrophenyl iodoacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.927 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.